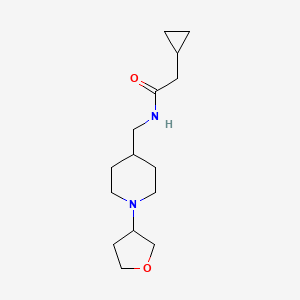

2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide

Descripción

This compound is an acetamide derivative featuring a cyclopropyl group and a piperidin-4-ylmethyl moiety substituted with a tetrahydrofuran-3-yl group at the 1-position of the piperidine ring.

Propiedades

IUPAC Name |

2-cyclopropyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-15(9-12-1-2-12)16-10-13-3-6-17(7-4-13)14-5-8-19-11-14/h12-14H,1-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJNAFOCMSOSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is often introduced through cyclization reactions involving dihydroxy compounds.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Aplicaciones Científicas De Investigación

2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparación Con Compuestos Similares

Structural Analogues in the Fentanyl Family

The compound shares a piperidine-acetamide backbone with several fentanyl analogs, though key substituents differentiate its activity:

Key Differences :

Piperidine-Based Acetamides in Preclinical Research

lists structurally related piperidine-acetamide derivatives with distinct heterocyclic substitutions:

| Compound ID | Substituents | Molecular Formula | Molecular Weight | Availability |

|---|---|---|---|---|

| SC19-0793 | Tetrahydropyrano[4,3-c]pyrazolylmethyl group | C₂₀H₃₂N₄O₂ | 360.5 g/mol | 5 mg |

| T408-0688 | Benzothiophene-pyrrolidine-carboxamide | C₂₀H₂₆N₄O₂S | 386.5 g/mol | 2 mg |

Comparison :

- SC19-0793 replaces the THF group with a tetrahydropyrano-pyrazole system, likely increasing steric bulk and altering hydrogen-bonding capacity. This could reduce CNS penetration compared to the target compound’s THF moiety .

Functional Group Analysis

- THF vs. Phenyl Substituents : THF’s oxygen atom may improve water solubility compared to phenyl groups in fentanyl analogs, though at the cost of reduced lipid membrane permeability .

Research Implications and Data Gaps

While the target compound’s structural features suggest a balance between metabolic stability (via THF) and receptor engagement (via cyclopropyl), direct pharmacological data are lacking. Comparative studies with cyclopropylfentanyl and THF-F would clarify its opioid activity profile.

Actividad Biológica

2-Cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group, a tetrahydrofuran ring, and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure highlights the presence of functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. The interaction with these targets can modulate their activity, leading to various biological responses. Preliminary studies suggest that the compound may act on neurotransmitter systems and exhibit effects on cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Activity : The piperidine component is known for its role in modulating serotonin and norepinephrine levels, which are critical in mood regulation.

- Antinociceptive Effects : Similar compounds have shown promise in pain relief by interacting with opioid receptors.

- Neuroprotective Properties : The tetrahydrofuran ring may contribute to neuroprotective effects, potentially useful in neurodegenerative diseases.

Case Studies

- Antidepressant-like Effects : In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).

- Pain Management : A study evaluated the analgesic properties of the compound using the hot plate test. Results indicated that it significantly increased pain threshold compared to control groups, suggesting a potential role as an analgesic agent.

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

This table illustrates how variations in structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.